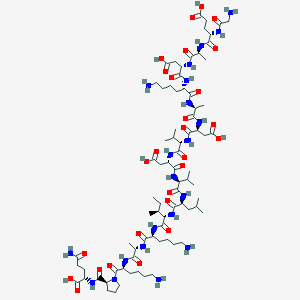
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Übersicht
Beschreibung
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a monoamino-1,3,5-triazine that is 1,3,5-triazin-2-amine substituted by a methoxy group at position 4 and a methyl group at position 6 . It is a metabolite of the herbicide thifensulfuron-methyl .
Synthesis Analysis
This compound is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide . It is also formed as a thermal decomposition product of chlorsulfuron, a sulfonylurea herbicide .Molecular Structure Analysis
The molecular formula of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is C5H8N4O . Its molecular weight is 140.14 . The SMILES string representation is COc1nc©nc(N)n1 .Chemical Reactions Analysis
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide . It is also formed as a thermal decomposition product of chlorsulfuron, a sulfonylurea herbicide .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 258-261 °C . It should be stored under inert gas and conditions to avoid air .Wissenschaftliche Forschungsanwendungen
Herbicide Intermediate
“2-Amino-4-methoxy-6-methyl-1,3,5-triazine” is an intermediate in the synthesis of sulfonylurea herbicides such as chlorsulfuron . Sulfonylurea herbicides are used for selective control of broadleaf weeds and some annual grasses .
Photocatalytic Decomposition Product
This compound is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicides . This process is important in understanding the environmental fate of these herbicides .
Thermal Decomposition Product
It is also formed as a thermal decomposition product of chlorsulfuron, a sulfonylurea herbicide . This information is useful in studying the stability of these herbicides under various conditions .
Synthesis of Thifensulfuron
“2-Amino-4-methoxy-6-methyl-1,3,5-triazine” may be used in the synthesis of thifensulfuron , a sulfonylurea herbicide used for post-emergence control of broadleaf weeds in non-residential turf grass .
Pesticide Intermediate
In Chinese sources, it is mentioned that this compound can be used as an intermediate in the production of pesticides . It can react with other compounds to form the active part of pesticides .
Synthesis of Fungicides
It can react with compounds like cymoxanil to produce effective fungicides . These fungicides can be used to control fungal diseases in crops .
Synthesis of Plant Growth Regulators and Herbicides
“2-Amino-4-methoxy-6-methyl-1,3,5-triazine” can also react with other heterocyclic compounds to form plant growth regulators and herbicides . These products can be used to enhance crop yield and control weed growth .
Use in Paper Coatings, Polymer Emulsions, and Metalworking Fluids
Finally, it is also mentioned in Chinese sources that this compound can be used in paper coatings, polymer emulsions, and metalworking fluids for its antimicrobial and preservative properties .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Wirkmechanismus
Target of Action
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT) is primarily used as an intermediate in the synthesis of various pesticides . It interacts with specific targets in pests to exert its pesticidal action.
Mode of Action
The mode of action of AMMT is largely dependent on the final pesticide product it is incorporated into. As an intermediate, it contributes to the overall structure of the pesticide, which in turn determines the interaction with its targets
Biochemical Pathways
AMMT is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicides . It is also formed as a thermal decomposition product of chlorsulfuron, a sulfonylurea herbicide . The biochemical pathways affected by AMMT are likely related to its role as an intermediate in the synthesis of these herbicides .
Result of Action
The molecular and cellular effects of AMMT’s action would be determined by the final pesticide product it is incorporated into. As an intermediate, AMMT contributes to the overall structure and function of the pesticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMMT. For instance, it has been found to be effective in preventing corrosion of mild steel in hydrochloric acid solution . .
Eigenschaften
IUPAC Name |
4-methoxy-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQWRWXEYTOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041230 | |
| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
CAS RN |
1668-54-8 | |
| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CV 399 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395VJ06RC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)











